molecular formula C15H17NO3 B14042739 Methyl 1-pivaloyl-1H-indole-6-carboxylate

Methyl 1-pivaloyl-1H-indole-6-carboxylate

Cat. No.: B14042739
M. Wt: 259.30 g/mol
InChI Key: BZVAKKQSYNWVTD-UHFFFAOYSA-N
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Description

Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS 957127-83-2) is a specialized indole derivative of interest in chemical synthesis and life science research. This compound features a pivaloyl group on the indole nitrogen and a methyl ester moiety, giving it a molecular weight of 259.30 g/mol and a molecular formula of C15H17NO3 . It is supplied as a high-purity material for research and development purposes. As a protected indole carboxylic acid, it serves as a key synthetic intermediate. Researchers utilize this building block in medicinal chemistry for the design and synthesis of novel compounds, particularly for creating indole-based molecular libraries. It is derived from the 1H-indole-6-carboxylic acid scaffold, a core structure used in biochemical research . This product is intended for use in a controlled laboratory environment by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions of 2-8°C are recommended to ensure product stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3

InChI Key

BZVAKKQSYNWVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 1 Pivaloyl 1h Indole 6 Carboxylate

Strategic Approaches to the Indole (B1671886) Core Bearing a C6-Carboxylate Moiety

Constructing the indole nucleus with a specific substitution pattern on the benzene (B151609) ring is a foundational challenge in organic synthesis. The placement of a carboxylate group at the C6 position necessitates methods that can either build the ring with the desired functionality in place or selectively functionalize the pre-formed indole core.

Evolution of Indole Synthesis: From Classical Reissert Indole Synthesis to Contemporary Routes

The synthesis of the indole ring has a rich history, with numerous named reactions developed over more than a century. One of the classical methods is the Reissert indole synthesis . This reaction traditionally involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using reagents like zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated if the unsubstituted indole is desired. wikipedia.orgresearchgate.net

Classical Reissert Indole Synthesis Mechanism:

Condensation: A base, such as potassium ethoxide, deprotonates the methyl group of o-nitrotoluene, which then attacks diethyl oxalate. wikipedia.org

Reductive Cyclization: The nitro group of the resulting pyruvate (B1213749) is reduced to an amino group, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring. researchgate.netyoutube.com

While foundational, classical methods like the Reissert synthesis often require harsh conditions and may have limited scope for substrate variability. researchgate.net Contemporary organic synthesis has seen the development of more versatile and milder methods, many of which are catalyzed by transition metals. These modern routes offer greater functional group tolerance and regiochemical control. organic-chemistry.orgorganic-chemistry.org Some of these advanced strategies include:

Palladium-catalyzed cyclization of o-alkynylanilines (Larock indole synthesis)

Copper-catalyzed coupling and cyclization reactions rsc.org

Rhodium-catalyzed C-H activation/functionalization snnu.edu.cn

Intramolecular cycloaddition strategies for building the bicyclic indole system from acyclic precursors nih.gov

These modern methods provide powerful alternatives for constructing complex indole cores that might be challenging to access through classical routes. epa.gov

Regioselective Functionalization at the Indole C6 Position

Directly functionalizing the benzene ring (the C4–C7 positions) of a pre-formed indole is notoriously difficult due to the much higher nucleophilicity and reactivity of the pyrrole (B145914) ring, especially at the C3 position. nih.govnih.gov Achieving regioselectivity at the C6 position is a significant synthetic challenge because it is electronically disfavored for typical electrophilic aromatic substitution and is remote from the directing influence of the nitrogen atom. frontiersin.org

Modern synthetic chemistry has overcome this challenge primarily through transition-metal-catalyzed C-H activation . researchgate.net This strategy often employs a directing group (DG) temporarily installed on the indole nitrogen. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective functionalization.

Directing Group StrategyMetal CatalystFunctionalizationReference
N-PyrimidinylRuthenium(II)Alkylation frontiersin.org
N-SulfonamidePalladium(II)Olefination nih.gov
N-H (via H-bonding)Rhodium(II)Alkylation snnu.edu.cn

While directing group strategies are powerful, they add steps for installation and removal. nih.gov More recent developments include metal-free, Brønsted acid-catalyzed methods that can achieve remote C6 functionalization of certain 2,3-disubstituted indoles, showcasing an evolving field that seeks more step-economical solutions. frontiersin.orgresearchgate.net The synthesis of an indole-6-carboxylate often relies on starting with a pre-functionalized aniline (B41778) or toluene (B28343) derivative before cyclization, thereby circumventing the challenges of direct C6-functionalization of the indole itself.

N1-Pivaloylation as a Key Synthetic Step in Indole Derivatization

The protection of the indole nitrogen is often essential to prevent undesired side reactions and to control regioselectivity in subsequent synthetic steps. The pivaloyl group is a valuable N-acyl protecting group in this context.

Methods for N-Acylation of Indoles with Pivaloyl Chloride

The introduction of a pivaloyl group onto the indole nitrogen is typically achieved through N-acylation using pivaloyl chloride. This reaction is generally performed in the presence of a base to deprotonate the indole N-H, forming a more nucleophilic indolide anion that then attacks the electrophilic carbonyl carbon of the pivaloyl chloride.

Common conditions for N-pivaloylation include:

Strong Bases: Using strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures ensures complete deprotonation of the indole nitrogen before the addition of pivaloyl chloride. researchgate.net

Phase-Transfer Catalysis: Milder conditions can be employed using a phase-transfer catalyst with a base like sodium hydroxide (B78521).

Organic Bases: Amine bases such as triethylamine (B128534) (Et3N) or pyridine (B92270) can also be used, often in combination with other reagents. researchgate.net

Role of the Pivaloyl Group as a Nitrogen Protecting Group and its Synthetic Implications

The pivaloyl group serves several important functions as a protecting group in indole chemistry, stemming largely from its significant steric bulk.

Steric Shielding: The large tert-butyl group of the pivaloyl moiety effectively blocks access to both the N1 and C2 positions of the indole ring. This steric hindrance can prevent undesired reactions at these sites. mdpi.org

Directing Electrophilic Attack: By protecting the nitrogen, the pivaloyl group deactivates the pyrrole ring towards electrophilic attack. This can be exploited to direct reactions to other positions. For instance, it has been used to direct intramolecular Friedel-Crafts acylations to the C4 position instead of the electronically favored C2 position. mdpi.org

Modulating Reactivity: As an electron-withdrawing group, the N-pivaloyl substituent reduces the nucleophilicity of the indole ring system, which can be beneficial in controlling subsequent transformations.

However, the steric bulk that makes the pivaloyl group an effective protecting group also makes it notoriously difficult to remove. mdpi.org Standard hydrolysis conditions are often insufficient. Deprotection typically requires forcing conditions, such as strong bases like lithium diisopropylamide (LDA) at elevated temperatures or the use of strong acids, which may not be compatible with other functional groups in the molecule. nih.govmdpi.org This trade-off between stability and ease of removal is a critical consideration in its application.

Convergent and Linear Synthetic Pathways Incorporating Methyl 1-Pivaloyl-1H-Indole-6-Carboxylate

A plausible linear synthesis of this compound would proceed as follows:

Indole Core Synthesis: Synthesize the methyl indole-6-carboxylate core. This could be achieved, for example, by starting with 4-methyl-3-nitrobenzoic acid, converting it to methyl 4-methyl-3-nitrobenzoate, and then employing a strategy like the Leimgruber-Batcho indole synthesis.

N-Pivaloylation: In the final step, perform the N-acylation of methyl indole-6-carboxylate with pivaloyl chloride to yield the target molecule, this compound.

A potential convergent synthesis could be envisioned by preparing two key fragments separately:

Fragment A Synthesis: Prepare an appropriately substituted aniline precursor that already contains the N-pivaloyl group, for example, N-(2-formyl-4-(methoxycarbonyl)phenyl)pivalamide.

Fragment B Synthesis: Prepare a suitable coupling partner that will form the pyrrole ring.

Coupling and Cyclization: Combine Fragment A and Fragment B in a final ring-closing step to construct the indole nucleus, directly yielding the target molecule or a very late-stage precursor.

While a convergent route is theoretically possible, for a molecule of this complexity, a linear approach starting from a commercially available or easily synthesized indole-6-carboxylate intermediate followed by N-pivaloylation is often the more practical and commonly employed strategy.

Precursor Synthesis and Pre-functionalization Strategies for Indole Scaffolds

The synthesis of the core indole-6-carboxylate structure is a critical first step in a convergent synthetic plan. This approach involves building the bicyclic indole ring system from acyclic or simpler heterocyclic precursors that already contain the necessary functionalities, particularly the C6-ester group or a precursor to it.

Modern organometallic chemistry has provided powerful tools for indole synthesis. Palladium-catalyzed reactions, for instance, are widely used for constructing the indole nucleus from appropriately substituted anilines and alkynes or through intramolecular C-H amination. nih.govdntb.gov.ua One such strategy involves the palladium-catalyzed aerobic oxidative cyclization of 2-acetamido-3-aryl-acrylates, which can be designed to yield substituted indole-2-carboxylates. nih.gov Adapting this methodology to produce indole-6-carboxylates would require starting with a suitably substituted aryl precursor.

Another established route involves the cyclization of Stobbe condensation products. Research into the synthesis of 4-hydroxyindole-6-carboxylates has demonstrated that cyclization of the condensation product derived from pyrrole-2-carboxaldehyde can yield the indole-6-carboxylate scaffold. nih.gov The reaction conditions, particularly the choice of base and solvent, are crucial for directing the cyclization towards the desired indole product over other potential side products like indolizines. nih.gov

These precursor-focused methods are advantageous as they install key functional groups early in the synthetic sequence, often with high regioselectivity. The table below summarizes key aspects of such precursor strategies.

Synthetic Strategy Key Precursors Catalyst/Reagent Advantages Reference
Palladium-Catalyzed C-H Amination2-Acetamido-3-aryl-acrylatesPd(II) catalyst, O₂High efficiency, use of O₂ as a green oxidant. nih.gov
Palladium-Catalyzed Reductive N-Heteroannulation2-NitrostyrenesPd(OAc)₂, PPh₃, COGood yields, avoids pre-formed anilines. beilstein-journals.org
Stobbe Condensation/CyclizationPyrrole-2-carboxaldehydeAcetic Anhydride (B1165640), Sodium Acetate (B1210297)Direct formation of the indole-6-carboxylate system. nih.gov
Fischer Indole SynthesisSubstituted Phenylhydrazines and Ketones/AldehydesAcid CatalystA classic, versatile method for indole ring formation. beilstein-journals.orgnih.gov

Once the precursor, Methyl indole-6-carboxylate, is synthesized, the final pivaloyl group is installed. This is typically achieved through a standard N-acylation reaction. The indole nitrogen is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent, followed by the addition of an acylating agent like pivaloyl chloride or pivalic anhydride to yield the final product.

Late-Stage Functionalization Leading to this compound

Late-stage functionalization (LSF) represents an alternative and increasingly powerful strategy. nih.gov In this approach, a simple, unfunctionalized indole core is used as the starting point, and the desired functional groups are introduced sequentially onto the existing scaffold. This methodology is highly valued in drug discovery for its ability to rapidly generate analogues from a common intermediate. acs.orgnih.gov

The primary challenge in an LSF approach to this compound lies in the regioselective introduction of the carboxylate group at the C6 position of the indole's benzene ring. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position of the pyrrole ring. bohrium.com Therefore, functionalization at the C4, C5, C6, or C7 positions requires specialized catalytic systems that can override this intrinsic reactivity. bohrium.com

Transition-metal-catalyzed C-H activation has emerged as the most promising tool for such transformations. thieme-connect.com These reactions often employ a directing group on the indole nitrogen to steer the metal catalyst to a specific C-H bond. While direct C6-carboxylation of a simple indole remains a significant challenge, related C6-functionalizations have been demonstrated. For example, rhodium(II) catalysts have been successfully used for the regioselective C6-alkylation of N-H protic indoles, where hydrogen bonding is proposed to direct the catalyst to the C6 position. snnu.edu.cn This demonstrates the feasibility of targeting the C6-position through advanced catalyst design.

A plausible LSF pathway would involve:

N-Protection/Direction: An appropriate directing group is installed on the indole nitrogen.

C6-H Carboxylation: A transition-metal-catalyzed C-H activation and carboxylation sequence is performed to generate the N-protected indole-6-carboxylate.

Deprotection and N-Pivaloylation: The directing group is removed, and the final pivaloyl group is attached to the indole nitrogen.

The final N-pivaloylation step is a robust and high-yielding reaction, making it an ideal concluding step in a late-stage functionalization strategy. The table below outlines some relevant C-H functionalization methods on the indole benzenoid ring.

Reaction Type Position Catalyst System Directing Group Significance Reference
C-H AlkylationC6Dimeric Rh(II) complexesN-H (Hydrogen Bonding)Demonstrates rare C6 selectivity on NH-protic indoles. snnu.edu.cn
C-H SulfonylationC4Copper-mediatedTransient Directing GroupProvides a practical method for C4 functionalization. acs.org
C-H Activation/AnnulationC4 or C7Rh(III) catalystN-alkoxycarbamoylSelective functionalization at C4 or C7 depending on C2-substituent. acs.org
C-H VinylationC2Palladium catalystRemovable Carboxyl at C3Directs functionalization to the C2 position. acs.org

These advanced methodologies underscore the strategic importance of C-H activation in accessing previously difficult-to-synthesize indole derivatives, providing a potential pathway to this compound from a simple indole starting material.

Chemical Transformations and Reactivity Profile of Methyl 1 Pivaloyl 1h Indole 6 Carboxylate

Reactivity of the N1-Pivaloyl Moiety

The N1-pivaloyl group serves as a robust protecting group for the indole (B1671886) nitrogen, influencing the reactivity of the entire molecule. Its selective removal and its directing effects on C-H activation are of significant interest in synthetic chemistry.

Selective Deprotection Strategies for the N-Pivaloyl Group

The pivaloyl group is known for its stability and is notoriously difficult to remove. mdpi.org However, its protective qualities are advantageous in multistep syntheses, making the development of reliable deprotection methods essential. mdpi.orgsciforum.net While traditional methods using alkoxides have shown variable and sometimes poor yields, alternative strategies have been explored. mdpi.orgsciforum.net

One effective method for the deprotection of N-pivaloylindoles involves the use of lithium diisopropylamide (LDA). mdpi.orgthieme-connect.com This protocol has been shown to be efficient for a wide variety of N-pivaloylindoles, including those with functional groups like aldehydes and esters. mdpi.org The reaction is typically carried out at elevated temperatures (40-45 °C) and generally provides high to excellent yields. mdpi.orgthieme-connect.com This method's success is significant as it facilitates the broader use of the pivaloyl group as a protecting strategy in indole chemistry. mdpi.orgsciforum.net

ReagentConditionsSubstrate ScopeYieldReference
Lithium Diisopropylamide (LDA)40-45 °CWide variety of N-pivaloylindolesHigh to excellent mdpi.orgthieme-connect.com
Sodium MethoxideVariesSpecific N-pivaloylcyclohepta[cd]indole derivative19% mdpi.orgsciforum.net

Influence of the Pivaloyl Group on Indole Ring Reactivity, including C-H Activation

The bulky pivaloyl group at the N1 position exerts significant steric and electronic influence on the indole ring. Due to steric hindrance, it can protect both the N1 and C2 positions of the indole. mdpi.orgsciforum.net This steric blocking has been utilized to direct intramolecular Friedel-Crafts acylations to the C4 position instead of the electronically favored C2 position. mdpi.orgsciforum.net

Furthermore, the pivaloyl group can act as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the functionalization of specific C-H bonds of the indole nucleus that are typically unreactive. For instance, the installation of a pivaloyl group at the N1 position can direct borylation to the C7 position. researchgate.netnih.gov Similarly, it has been employed to control the regioselectivity of heteroarylation at the C2 and C4 positions. acs.org The ability of the pivaloyl group to direct C-H functionalization opens up avenues for creating diverse and complex indole derivatives. researchgate.netresearchgate.net

ReactionPositionCatalyst/ReagentOutcomeReference
Intramolecular Friedel-Crafts AcylationC4-Selective acylation at C4 mdpi.orgsciforum.net
C-H BorylationC7BBr3Selective borylation at C7 researchgate.netnih.gov
C-H HeteroarylationC2/C4Metal catalystControlled regioselectivity acs.org

Transformations of the C6-Carboxylate Functional Group

The methyl carboxylate group at the C6 position provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester of indole-6-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid. A common method involves treatment with a base such as lithium hydroxide (B78521) monohydrate in a mixture of solvents like tetrahydrofuran (B95107), methanol, and water. prepchem.com This reaction proceeds efficiently at elevated temperatures, yielding indole-6-carboxylic acid in high yields. prepchem.com

The resulting carboxylic acid is a key intermediate for further derivatization. It can be converted into a variety of other functional groups, including amides, which are prevalent in many biologically active molecules. nih.govarkat-usa.org Standard coupling procedures can be employed to form amide bonds with various amines.

Starting MaterialReagentsProductYieldReference
Methyl indole-6-carboxylateLithium hydroxide monohydrate, THF/Methanol/WaterIndole-6-carboxylic acid95% prepchem.com

Reductions, Amidation, and Other Ester Modifications

The C6-carboxylate group is amenable to various modifications beyond hydrolysis. Reduction of the ester can provide the corresponding primary alcohol, which can be further functionalized. Amidation reactions, either directly from the ester or via the carboxylic acid, are crucial for synthesizing indole-based carboxamides. arkat-usa.orgcardiff.ac.uk These reactions can be achieved using various coupling agents or through direct aminolysis, sometimes catalyzed by Lewis acids. cardiff.ac.ukmdpi.com The amide functionality is a key structural motif in many pharmaceuticals, making these transformations particularly important. arkat-usa.org

Indole Core Functionalization Directed by Substituents

The existing N1-pivaloyl and C6-carboxylate groups on Methyl 1-pivaloyl-1H-indole-6-carboxylate can collectively or individually direct the functionalization of the indole core. The electron-withdrawing nature of the pivaloyl group deactivates the pyrrole (B145914) ring, making the benzene (B151609) portion of the indole more susceptible to electrophilic attack.

The interplay between the directing effects of the N1-pivaloyl group and other potential directing groups introduced at different positions can lead to highly regioselective C-H functionalization. nih.gov For example, the presence of a directing group at the C3 position can be used to achieve selective functionalization at the C2 position, while the N1-pivaloyl group can direct reactions to the C7 position. researchgate.netnih.gov This ability to precisely control the site of reaction is a powerful tool in the synthesis of complex indole-containing molecules.

Site-Selective Reactions at the Indole Ring System

The reactivity of the indole ring is heavily dictated by the substituent on the nitrogen atom. In its unprotected form, the indole nucleus is highly electron-rich, and electrophilic aromatic substitution overwhelmingly favors the C3 position. stackexchange.com This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate without disrupting the aromaticity of the fused benzene ring. stackexchange.comechemi.com

The introduction of an N-pivaloyl group, as in this compound, fundamentally alters this reactivity. The pivaloyl group is an amide and functions as an electron-withdrawing group, which deactivates the pyrrole ring toward traditional electrophilic substitution. However, its more significant role is that of a directing group. The steric bulk and the coordinating ability of the carbonyl oxygen in the pivaloyl group can direct metal catalysts or reagents to specific, otherwise less reactive, positions on the indole scaffold. researchgate.net This directing effect is a powerful tool for achieving site-selectivity that is contrary to the innate reactivity of the indole core. For instance, while C3 is the kinetically favored position for electrophilic attack, the N-pivaloyl group can facilitate reactions at the C7 position of the benzene ring through chelation-assisted C-H activation. researchgate.netnih.gov This allows for the functionalization of a C-H bond that is typically unreactive in standard electrophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions and C-H Functionalization Strategies

Palladium-catalyzed reactions have become indispensable for C-C and C-N bond formation. In the context of this compound, these strategies are primarily focused on direct C-H functionalization, a process that avoids the pre-functionalization required in traditional cross-coupling reactions like the Suzuki or Heck reactions. masterorganicchemistry.comyoutube.com

The N-pivaloyl group is exceptionally effective as a directing group for C-H functionalization of the indole's benzene ring. nih.govresearchgate.net Numerous studies have shown that N-pivaloylindoles can be selectively functionalized at the C7 position. researchgate.net This is achieved through the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the pivaloyl oxygen and activates the adjacent C7-H bond. This strategy provides a reliable method for introducing aryl, alkenyl, or alkyl groups at a position that is challenging to access through other means. The choice of ligand, palladium source, and reaction conditions is critical for achieving high selectivity and yield. acs.org

Below is a representative example of a directed C-H arylation reaction on an N-pivaloyl indole system.

Table 1: Example of Palladium-Catalyzed C7-Arylation of an N-Pivaloyl Indole
Indole SubstrateCoupling PartnerCatalyst SystemConditionsProductYield
N-PivaloylindoleArylboronic AcidPd(OAc)₂ / Pyridine-type LigandOxidant, High Temperature7-Aryl-N-pivaloylindoleHigh

While direct C-H activation is preferred, traditional cross-coupling reactions are also applicable. If this compound were converted to a halogenated derivative (e.g., 2-bromo- or 3-bromo-), it could readily participate in Suzuki-Miyaura reactions to introduce aryl or vinyl groups, or in Heck reactions to introduce alkenes. masterorganicchemistry.comnih.govnih.gov

Annulation and Cyclization Reactions Utilizing the Indole Scaffold

The indole nucleus is a valuable scaffold for constructing more complex, polycyclic heterocyclic systems through annulation and cyclization reactions. These reactions build new rings onto the existing indole framework. One of the most significant applications of this strategy is the synthesis of carbazoles, which are composed of an indole ring fused with an additional benzene ring. rsc.orgresearchgate.net

Starting from an appropriately functionalized indole, such as a 2-halo- or 3-halo-indole, a palladium-catalyzed intramolecular C-H arylation or a tandem amination/arylation sequence can be used to form the carbazole (B46965) skeleton. organic-chemistry.org Alternatively, cycloaddition reactions can be employed. For example, an indole derivative functionalized with a diene or dienophile could undergo a Diels-Alder reaction to construct a new six-membered ring. umn.eduwikipedia.orgorganic-chemistry.org While the N-pivaloyl group deactivates the C2-C3 double bond, making it a less effective diene component in normal-electron-demand Diels-Alder reactions, it can be a substrate in other types of cyclizations, particularly those mediated by transition metals that proceed through C-H activation or other non-concerted pathways. nih.gov

Employment of this compound as a Chemical Intermediate

The specific substitution pattern of this compound makes it a highly useful building block in multi-step organic synthesis. The N-pivaloyl group serves as a robust protecting group that can also direct further functionalization, while the C6-ester provides a handle for subsequent transformations.

Building Block for Complex Polycyclic Indole Structures

The true utility of this compound is realized in the synthesis of complex molecular architectures. It can be elaborated through reactions at the C2, C3, C4, C5, or C7 positions, with the N-pivaloyl group directing C-H functionalization to C7 or protecting the nitrogen during modifications elsewhere. researchgate.netresearchgate.net

For example, in the synthesis of a complex carbazole natural product, one could envision using the N-pivaloyl group to direct the installation of a substituent at C7. rsc.orgchim.it The methyl ester at C6 could then be hydrolyzed to a carboxylic acid and used to form an amide linkage, or it could be reduced to an alcohol for further reactions. After all desired transformations are complete, the pivaloyl group can be removed under basic conditions, often using reagents like lithium diisopropylamide (LDA) or sodium methoxide, to reveal the free N-H indole. mdpi.org This strategic use of a protecting-directing group that can be cleaved at a late stage is a common and powerful tactic in the synthesis of indole alkaloids and other complex polycyclic structures. nih.govnih.gov

Role in Cascade and Multicomponent Reactions

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient processes that form multiple chemical bonds in a single operation, rapidly building molecular complexity from simple starting materials. rsc.orgmdpi.com Indole derivatives are common participants in such reactions.

While specific examples employing this compound are not extensively documented, its structure is well-suited for such transformations. The nucleophilic C3 position, though deactivated by the N-pivaloyl group, can still react with highly electrophilic species generated in situ during MCRs. researchgate.net For instance, a Pictet-Spengler-type reaction or a three-component reaction involving an aldehyde and another nucleophile could potentially be initiated at the C3 position. researchgate.net The N-pivaloyl group would modulate the reactivity, potentially improving selectivity or preventing side reactions common with N-H indoles. A cascade sequence could be initiated by functionalizing one part of the molecule (e.g., the C6-ester) which then triggers a series of intramolecular cyclizations to form intricate polycyclic scaffolds. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1 Pivaloyl 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the Methyl 1-pivaloyl-1H-indole-6-carboxylate molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.

The ¹H NMR spectrum provides critical information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methyl ester group, and the bulky pivaloyl group.

The aromatic region typically displays signals for the protons at positions 2, 3, 4, 5, and 7 of the indole core. The proton at position 7 often appears as a doublet, coupled to the proton at position 5. The proton at position 4 would be expected to appear as a singlet or a narrow doublet. The protons at positions 2 and 3 on the indole ring also present characteristic signals. A sharp singlet integrating to three protons corresponds to the methyl group of the carboxylate ester. The most upfield signal in the spectrum is a prominent singlet integrating to nine protons, which is the signature of the tert-butyl group of the pivaloyl moiety.

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 Data not available Data not available Data not available 1H
H-3 Data not available Data not available Data not available 1H
H-4 Data not available Data not available Data not available 1H
H-5 Data not available Data not available Data not available 1H
H-7 Data not available Data not available Data not available 1H
-OCH₃ Data not available Singlet N/A 3H
-C(CH₃)₃ Data not available Singlet N/A 9H

Note: Specific chemical shift and coupling constant values are dependent on the solvent and instrument frequency and were not publicly available in the searched literature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound will show distinct resonances for the carbonyl carbons of the pivaloyl and ester groups, the quaternary carbons of the indole ring and the tert-butyl group, the aromatic CH carbons, and the aliphatic carbons of the methyl ester and tert-butyl groups.

The downfield region of the spectrum is characterized by the signals for the two carbonyl carbons. The aromatic region contains signals for the eight carbons of the indole ring. The aliphatic region will show signals for the methyl of the ester group, the quaternary carbon of the pivaloyl group, and the three equivalent methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift Range (δ, ppm)
C=O (Pivaloyl) 170-180
C=O (Ester) 165-175
Aromatic C 110-140
-OCH₃ 50-60
-C(CH₃)₃ (quaternary) 35-45
-C(CH₃)₃ (methyl) 25-35

Note: Specific chemical shift values were not publicly available in the searched literature.

To definitively assign each proton and carbon signal and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbons that bear protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₁₅H₁₇NO₃), the expected exact mass can be calculated and compared to the experimentally observed value. A close match between the calculated and found values (typically within a few parts per million, ppm) confirms the molecular formula.

Table 3: HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ Data not available Data not available
[M+Na]⁺ Data not available Data not available

Note: Specific HRMS data was not publicly available in the searched literature.

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are vital for assessing the purity of a sample and confirming the identity of the main component.

LC-MS (Liquid Chromatography-Mass Spectrometry) is used to separate the compound from any impurities or byproducts from the synthesis. The mass spectrometer then provides the mass of the eluting compound, confirming its identity. This technique is also instrumental in monitoring the progress of chemical reactions.

GC-MS (Gas Chromatography-Mass Spectrometry) can also be used if the compound is sufficiently volatile and thermally stable. The retention time from the GC provides one level of identification, while the mass spectrum, including its characteristic fragmentation pattern, provides definitive confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the pivaloyl group or the methoxy (B1213986) group from the ester.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural features: the indole ring, the pivaloyl group, and the methyl carboxylate group.

The primary absorptions are associated with the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups—one in the pivaloyl amide function at the 1-position and one in the methyl ester function at the 6-position—two distinct C=O stretching bands are anticipated. The amide carbonyl typically absorbs in the range of 1680-1630 cm⁻¹, while the ester carbonyl shows a strong absorption between 1750-1735 cm⁻¹. For a related compound, methyl 1-methyl-1H-indole-3-carboxylate, a strong carbonyl peak was observed at 1704 cm⁻¹. researchgate.net

Stretching vibrations for the aromatic C=C bonds of the indole nucleus are expected to appear in the 1600-1450 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from both the aromatic ring and the aliphatic tert-butyl and methyl groups will be present. Aromatic C-H stretching typically occurs above 3000 cm⁻¹, while aliphatic C-H stretching is found in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org The spectrum would also feature C-O stretching bands for the ester group between 1320-1210 cm⁻¹ and C-N stretching vibrations associated with the indole ring. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Ester Carbonyl C=O Stretch 1750 - 1735
Pivaloyl Amide Carbonyl C=O Stretch 1680 - 1630
Indole Ring C=C Stretch 1600 - 1450
Aromatic C-H C-H Stretch 3100 - 3000
Aliphatic C-H (Pivaloyl & Methyl) C-H Stretch 3000 - 2850
Ester C-O C-O Stretch 1320 - 1210

Advanced Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For indole derivatives, reversed-phase HPLC is commonly employed. mdpi.com This technique typically uses a nonpolar stationary phase, such as a C18-modified silica (B1680970) gel column, and a polar mobile phase.

The purity of this compound can be assessed using a gradient or isocratic elution with a mobile phase consisting of mixtures of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com An acid additive, such as trifluoroacetic acid (TFA), is often included to improve peak shape. mdpi.com Detection is typically performed using a UV detector, as the indole ring system exhibits strong UV absorbance. The high sensitivity and resolution of HPLC allow for the detection and quantification of even minor impurities, providing a precise measure of the compound's purity. Commercial suppliers of the compound often provide HPLC data to certify its quality. ambeed.com

Table 2: Typical HPLC Parameters for Analysis of Indole Carboxylate Derivatives

Parameter Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water (often with 0.1% TFA) mdpi.com
Elution Gradient or Isocratic
Flow Rate 0.5 - 2.0 mL/min
Detector UV-Vis (e.g., at 280 nm) akjournals.com

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin-Layer Chromatography (TLC) and Column Chromatography for Isolation and Monitoring

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for monitoring reaction progress and for the purification of synthetic products. nih.govresearchgate.netnih.govtaylorfrancis.com Both methods typically utilize silica gel as the stationary phase for the separation of indole derivatives. beilstein-journals.orgnih.gov

TLC is a rapid and simple method used to qualitatively monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. rsc.org The choice of eluent, a mixture of nonpolar and polar solvents, is critical for achieving good separation. Common solvent systems for indole derivatives include mixtures of hexanes and ethyl acetate (B1210297) or cyclohexane (B81311) and ethyl acetate. beilstein-journals.orgrsc.org

For preparative scale purification, column chromatography is the method of choice. The crude product is loaded onto a column packed with silica gel, and the eluent is passed through the column to separate the desired compound from impurities. beilstein-journals.orgnih.gov The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 3: Typical Conditions for TLC and Column Chromatography of Indole Derivatives

Technique Parameter Condition
TLC & Column Stationary Phase Silica Gel beilstein-journals.orgnih.gov
TLC & Column Mobile Phase (Eluent) Hexanes/Ethyl Acetate, Cyclohexane/Ethyl Acetate, or similar mixtures beilstein-journals.orgrsc.org
TLC Visualization UV light (254 nm) or chemical staining agents

| Column | Application | Preparative isolation and purification of the target compound beilstein-journals.orgnih.gov |

Computational Chemistry and Mechanistic Insights into Methyl 1 Pivaloyl 1h Indole 6 Carboxylate Reactions

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and has been extensively applied to the study of indole (B1671886) derivatives. DFT calculations allow for the elucidation of reaction mechanisms by mapping the potential energy surface, identifying transition states, and determining the activation energies of reaction pathways.

In the context of reactions involving indole derivatives, DFT has been instrumental in understanding mechanisms such as intramolecular Heck reactions to form indole rings. figshare.com For a molecule like Methyl 1-pivaloyl-1H-indole-6-carboxylate, DFT could be employed to study various transformations. For instance, in a hypothetical electrophilic aromatic substitution reaction, DFT calculations could predict the most likely site of substitution by comparing the energies of the intermediates and transition states for attack at different positions of the indole nucleus. The presence of the pivaloyl group at the N-1 position and the methyl carboxylate group at the C-6 position significantly influences the electronic distribution within the indole ring, and DFT can quantify these effects.

Illustrative DFT Study on Electrophilic Bromination:

A hypothetical DFT study on the electrophilic bromination of this compound could provide insights into the regioselectivity of the reaction. The calculations would typically involve optimizing the geometries of the starting material, the sigma complexes (Wheland intermediates) for bromination at each possible position (e.g., C2, C3, C4, C5, and C7), and the corresponding transition states.

Table 1: Hypothetical Relative Energies of Intermediates in the Electrophilic Bromination of this compound Calculated using DFT

Position of BrominationRelative Energy of Sigma Complex (kcal/mol)
C2+5.2
C30.0
C4+8.1
C5+7.5
C7+9.3

Note: These are hypothetical values for illustrative purposes.

The data in Table 1 would suggest that the C3 position is the most favorable site for electrophilic attack, as it leads to the most stable intermediate. This is a common reactivity pattern for many indole derivatives. DFT can further be used to analyze the electronic properties, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), to rationalize the observed reactivity. researchgate.net

Quantum Chemical Studies on Regioselectivity and Stereochemical Control

Quantum chemical methods, including DFT and other ab initio techniques, are pivotal in understanding and predicting the regioselectivity and stereoselectivity of organic reactions. For indole derivatives, these studies have been applied to various reactions, including Fischer indole synthesis and cycloaddition reactions. nih.govrsc.org

The regioselectivity in reactions of this compound is dictated by the electronic and steric effects of the substituents. The electron-withdrawing nature of the methyl carboxylate group at C6 and the bulky, electron-withdrawing pivaloyl group at N1 will modulate the nucleophilicity of the indole ring. Quantum chemical calculations can provide a quantitative measure of these effects.

For example, in a palladium-catalyzed cross-coupling reaction, the regioselectivity of C-H activation at different positions of the indole ring can be investigated. rsc.org Computational studies can model the interaction of the palladium catalyst with the indole substrate and determine the activation barriers for C-H bond cleavage at various sites.

Table 2: Hypothetical Calculated Activation Barriers for C-H Activation at Different Positions of this compound in a Pd-Catalyzed Reaction

Position of C-H ActivationCalculated Activation Barrier (kcal/mol)
C225.8
C328.1
C424.5
C726.3

Note: These are hypothetical values for illustrative purposes.

The hypothetical results in Table 2 might suggest that C-H activation is kinetically favored at the C4 position. Such predictions can be invaluable for designing selective synthetic methodologies.

Stereochemical control is another critical aspect that can be addressed by quantum chemical studies. In reactions where new stereocenters are formed, computational methods can be used to predict the diastereomeric or enantiomeric outcome by calculating the energies of the diastereomeric transition states.

Molecular Dynamics and Conformational Analysis Relevant to Indole Systems

The pivaloyl group at the N-1 position is sterically demanding and can adopt different orientations relative to the indole ring. These different conformations may have different energies and reactivities. MD simulations can explore the conformational landscape of the molecule and identify the most stable conformers.

Furthermore, MD simulations can be used to study the behavior of these molecules in solution, taking into account the explicit interactions with solvent molecules. This can be particularly important for understanding reaction mechanisms in a realistic chemical environment.

Table 3: Key Conformational Dihedrals in this compound

Dihedral AngleDescription
C2-N1-C(O)-C(CH3)3Defines the orientation of the pivaloyl group relative to the indole plane.
C5-C6-C(O)-OCH3Defines the orientation of the methyl carboxylate group.

Computational analysis of these dihedral angles can reveal the preferred conformations and the energy barriers for rotation around these bonds. This information is crucial for understanding the steric hindrance around the reactive sites of the molecule. For instance, the orientation of the bulky pivaloyl group can influence the accessibility of the C2 and C7 positions to incoming reagents.

Emerging Research Avenues and Future Perspectives in Methyl 1 Pivaloyl 1h Indole 6 Carboxylate Chemistry

Development of Green and Sustainable Synthetic Methodologies for Indole (B1671886) Derivatives

The synthesis of indole derivatives, a cornerstone of medicinal and materials chemistry, has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. mdpi.com In recent years, a significant shift towards green and sustainable synthetic approaches has been observed, driven by the twelve principles of green chemistry which advocate for waste prevention, atom economy, and the use of safer solvents and catalysts. tandfonline.com For the synthesis of indoles, this has translated into the development of methodologies that minimize environmental impact while often providing improved efficiency and selectivity.

Several innovative techniques have emerged as leaders in the green synthesis of the indole scaffold. eurekaselect.com Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields for various indole-forming reactions. tandfonline.comtandfonline.com This technology allows for rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. tandfonline.com Similarly, ultrasound-assisted synthesis has gained traction as it can promote reactions through acoustic cavitation, leading to enhanced reaction rates and yields, often in aqueous media or even under solvent-free conditions. eurekaselect.comresearchgate.net

Another key area of development is the use of environmentally benign solvents and catalysts. Water, ionic liquids, and deep eutectic solvents are increasingly being explored as alternatives to volatile organic compounds. eurekaselect.comresearchgate.net Multicomponent reactions (MCRs) are also at the forefront of sustainable indole synthesis, as they allow for the construction of complex indole structures in a single step from simple starting materials, thereby maximizing atom economy and reducing waste. rsc.orgresearchgate.net Furthermore, mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free approach to indole synthesis, as demonstrated in eco-friendly Fischer indolisation protocols. rsc.orgrsc.org The use of nanocatalysts and other green catalysts is also a growing trend, offering high efficiency and recyclability. eurekaselect.comresearchgate.net

While specific green synthetic routes for Methyl 1-pivaloyl-1H-indole-6-carboxylate are not extensively detailed in the current literature, the principles and methodologies described above are directly applicable. A hypothetical green synthesis could involve a microwave-assisted esterification of 1-pivaloyl-1H-indole-6-carboxylic acid or a one-pot multicomponent reaction that assembles the indole core with the desired substituents under solvent-free or aqueous conditions. The development of such a process would align with the broader goals of sustainable chemistry, reducing the environmental footprint of producing this and related indole derivatives.

Table of Green Synthetic Methodologies for Indole Derivatives
MethodologyKey AdvantagesRelevant Starting MaterialsPotential Application to this compound
Microwave-Assisted Synthesis Rapid reaction times, increased yields, cleaner reactions. tandfonline.comAnilines, enamines, various aldehydes and ketones. mdpi.comFischer indole synthesis or palladium-catalyzed cyclization to form the indole core, followed by microwave-assisted esterification.
Ultrasound-Assisted Synthesis Enhanced reaction rates, use of benign solvents (e.g., water). eurekaselect.comAnilines, pyrazoles, various carbonyl compounds. eurekaselect.comPromotion of cyclization reactions or functional group manipulations under milder conditions.
Multicomponent Reactions (MCRs) High atom economy, reduced waste, single-step synthesis. rsc.orgresearchgate.netAnilines, glyoxal (B1671930) derivatives, isocyanides. rsc.orgresearchgate.netA one-pot synthesis assembling the indole ring with the pivaloyl and carboxylate groups simultaneously.
Mechanochemistry Solvent-free conditions, high efficiency. rsc.orgrsc.orgArylhydrazines, carbonyl compounds. rsc.orgrsc.orgSolid-state Fischer indole synthesis to form the core, followed by solid-state functionalization.
Use of Green Solvents/Catalysts Reduced toxicity, recyclability, improved safety. eurekaselect.comresearchgate.netWide range of substrates.Employing water or ionic liquids as the reaction medium and a recyclable nanocatalyst for the key bond-forming steps.

Exploration of Novel Reaction Pathways and Catalytic Systems for Indole Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds in indoles has become a major focus of research, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org The development of novel reaction pathways and catalytic systems is crucial for selectively modifying the indole core at various positions, including the typically less reactive benzene (B151609) ring carbons (C4–C7). rsc.orgnih.gov

Transition metal catalysis has been instrumental in advancing indole C–H functionalization. rsc.org Palladium catalysts, for example, are widely used for the alkenylation and arylation of indoles. nih.gov More recently, there has been a surge in the use of other transition metals to achieve unique reactivity and selectivity. rsc.org Copper-based catalysts have emerged as a cost-effective and reliable option for modifying indoles, including achieving selective C5-alkylation. sciencedaily.com Copper has also been employed in C4–H sulfonylation reactions using a transient directing group strategy. acs.org

The strategic placement of a directing group on the indole nitrogen is a powerful tool for controlling the site-selectivity of C–H functionalization. nih.gov The N-pivaloyl group, present in This compound , is a particularly effective directing group. researchgate.net Research has shown that the N-pivaloyl group can direct the functionalization of the indole ring to the C7 position. researchgate.netnih.gov Rhodium catalysts, in particular, have been successfully used for the C7-alkenylation of N-pivaloylindoles with acrylates and styrenes. researchgate.netnih.gov Iridium-catalyzed C7-amidation of N-pivaloylindoles with organic azides has also been reported, demonstrating the versatility of this directing group in combination with different catalytic systems. acs.org

Beyond the C7 position, other sites on the indole ring can be targeted through the development of innovative catalytic systems. For instance, iodine has been used as a metal-free catalyst for the thioglycosylation of indoles. acs.org The exploration of photocatalysis and electrocatalysis also presents exciting opportunities for discovering new reaction pathways for indole functionalization under mild and sustainable conditions.

For This compound , the presence of the N-pivaloyl group opens up a range of possibilities for selective C7 functionalization. Future research could explore the use of this substrate in rhodium-catalyzed C7-alkenylation or iridium-catalyzed C7-amidation reactions. researchgate.netacs.org Furthermore, the development of new catalytic systems that can override the directing effect of the pivaloyl group or target other positions on the indole ring would be a significant advancement.

Table of Catalytic Systems for Indole Functionalization
Catalyst SystemTargeted PositionType of FunctionalizationRelevance to N-Pivaloyl Indoles
Palladium (Pd) C2, C3, and benzene coreAlkenylation, Arylation nih.govGeneral applicability for indole functionalization.
Rhodium (Rh) C7Alkenylation, Alkylation researchgate.netnih.govHigh regioselectivity for C7 functionalization with the N-pivaloyl directing group. researchgate.net
Iridium (Ir) C7Amidation, Borylation acs.orgacs.orgEnables the introduction of nitrogen and boron functionalities at the C7 position. acs.org
Copper (Cu) C4, C5, C6Sulfonylation, Alkylation sciencedaily.comacs.orgOffers cost-effective and diverse reactivity, though may require different directing groups for high selectivity. nih.govsciencedaily.com
Iodine (I₂) (Metal-free) C3Thioglycosylation acs.orgDemonstrates the potential for metal-free catalytic systems in indole functionalization.

Advanced Mechanistic Insights into Undiscovered Reactivity of N1-Pivaloyl Indoles

A deeper understanding of the reaction mechanisms underlying the reactivity of N1-pivaloyl indoles is essential for the rational design of new synthetic methods and the discovery of novel transformations. The pivaloyl group, due to its steric bulk, not only serves as a protecting group for the indole nitrogen but also plays a crucial role in directing the regioselectivity of C–H functionalization reactions. mdpi.org

The directing effect of the N-pivaloyl group is generally attributed to its ability to participate in the formation of a metallocycle intermediate with a transition metal catalyst. researchgate.net In the case of rhodium-catalyzed C7-alkenylation, for example, it is proposed that the reaction proceeds through a C–H activation step where the rhodium catalyst coordinates to the carbonyl oxygen of the pivaloyl group and the C7-hydrogen of the indole ring. researchgate.net This chelation-assisted mechanism lowers the activation energy for C–H bond cleavage at the C7 position, leading to high regioselectivity. researchgate.net

Future research in this area could focus on computational studies, such as density functional theory (DFT) calculations, to model the transition states of various reactions involving N1-pivaloyl indoles. These studies could provide valuable insights into the energetics of different reaction pathways and help to explain the observed regioselectivity. In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could also be employed to identify and characterize key reaction intermediates. nih.gov

A particularly interesting avenue for exploration is the possibility of using the N-pivaloyl group to promote unconventional or "undiscovered" reactivity. For example, could the steric bulk of the pivaloyl group be harnessed to induce unusual bond formations or rearrangements? Could the pivaloyl group be temporarily modified or activated in situ to alter its directing ability? Answering these questions will require a combination of experimental and theoretical approaches and could lead to the development of truly innovative synthetic methodologies for indole derivatives like This compound . The removal of the pivaloyl group, which can be challenging, is also an area for further mechanistic study and methods development. mdpi.org

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 1-pivaloyl-1H-indole-6-carboxylate, and how can reaction conditions be optimized for reproducibility?

To synthesize this compound, a multi-step approach is typically employed:

Indole Functionalization : Start with a substituted indole core (e.g., 6-carboxyindole derivatives) and protect reactive sites. For example, pivaloylation at the N1 position can be achieved using pivaloyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine .

Esterification : React the intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester.

Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (>70%) can be achieved by controlling temperature (e.g., reflux vs. room temperature) and stoichiometric ratios (e.g., 1.2 equivalents of pivaloyl chloride).

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
    • The pivaloyl group (C(CH3_3)3_3) appears as a singlet at ~1.3 ppm (protons) and ~27 ppm (quaternary carbon) .
    • The methyl ester (COOCH3_3) shows a singlet at ~3.8 ppm (protons) and ~52 ppm (carbon) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C16_{16}H19_{19}NO3_3; theoretical 285.14 g/mol) via ESI-MS or MALDI-TOF.
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions between experimental and computational models for this compound?

  • X-ray Crystallography : Use SHELX software for structure refinement. Key steps:
    • Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities, particularly around the pivaloyl group’s steric bulk .
    • Apply restraints for thermal displacement parameters (ADPs) to avoid overfitting.
    • Validate against DFT-optimized geometry (e.g., Gaussian09) to identify discrepancies in dihedral angles or bond lengths .
  • ORTEP Visualization : Generate thermal ellipsoid plots to highlight regions of disorder (e.g., methyl groups) and refine using anisotropic models .

Q. How can high-throughput screening (HTS) pipelines assess the bioactivity of this compound derivatives?

  • Library Design : Synthesize derivatives via substituent variation at the indole C3/C4 positions (e.g., halogens, methoxy groups) using parallel synthesis .
  • Assay Development :
    • Kinase Inhibition : Screen against kinase panels (e.g., FLT3, EGFR) using fluorescence polarization assays.
    • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7) .
  • Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to correlate structural features (e.g., logP, steric parameters) with activity .

Q. What are the critical considerations for documenting synthetic protocols to ensure reproducibility in multi-lab studies?

  • Detailed Metadata : Report exact reagent grades (e.g., anhydrous DCM vs. standard), catalyst lots, and equipment calibration data .
  • Contingency Protocols : Address hygroscopicity (e.g., pivaloyl chloride) by specifying glovebox use or molecular sieves.
  • Raw Data Archiving : Share crystallographic .cif files, NMR FIDs, and HPLC chromatograms in supplementary materials .

Methodological Challenges and Solutions

Q. How to mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) using a factorial design (e.g., 32^2 matrix) to identify critical variables .

Q. What advanced computational tools predict the metabolic stability of this compound in pharmacokinetic studies?

  • In Silico Modeling :
    • Use Schrödinger’s QikProp to estimate CYP450 metabolism sites (e.g., demethylation at the ester group).
    • Apply MD simulations (AMBER) to study hydrolysis rates in physiological pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.